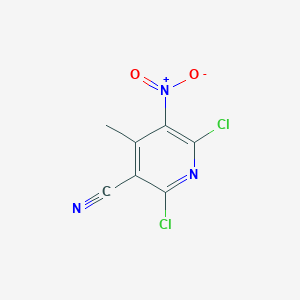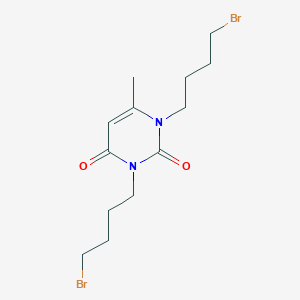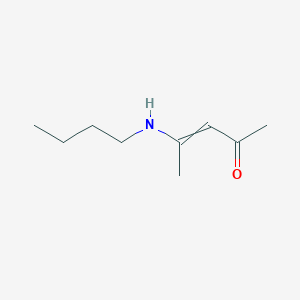
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two chlorine atoms, a methyl group, a nitro group, and a nitrile group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile typically involves the nitration of substituted pyridines. One common method involves the reaction of pyridine derivatives with dinitrogen pentoxide (N2O5) in an organic solvent, followed by further reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. For example, starting with 2,6-dichloropyridine, various functional groups are introduced through controlled reactions involving nitration, chlorination, and other substitution reactions .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like iron powder in acetic acid are used to convert the nitro group to an amino group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the methyl group.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 2,6-dichloro-4-methyl-5-aminopyridine-3-carbonitrile.
Oxidation Reactions: The major product is 2,6-dichloro-4-carboxy-5-nitropyridine-3-carbonitrile.
科学的研究の応用
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a biochemical reagent in various biological studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and nitrile group also contribute to its reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-4-nitropyridine
- 2,5-Dichloro-3-nitropyridine
- 2,4-Dichloro-5-nitropyrimidine
- 2-Chloro-4-nitropyridine
Uniqueness
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile is unique due to the presence of both a nitro group and a nitrile group on the same pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
60524-25-6 |
|---|---|
分子式 |
C7H3Cl2N3O2 |
分子量 |
232.02 g/mol |
IUPAC名 |
2,6-dichloro-4-methyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3Cl2N3O2/c1-3-4(2-10)6(8)11-7(9)5(3)12(13)14/h1H3 |
InChIキー |
LEQNSZATYRXGMX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)

![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)


![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)
![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)

